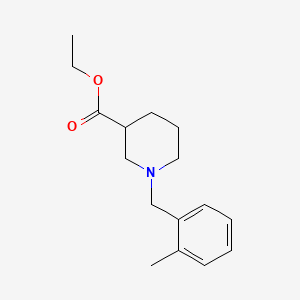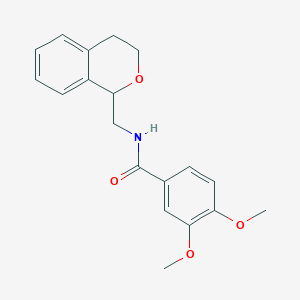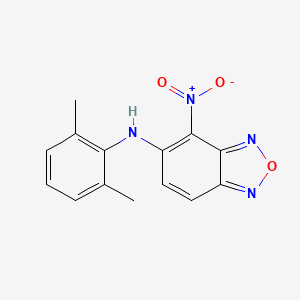
ethyl 1-(2-methylbenzyl)-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2-methylbenzyl)-3-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is a colorless liquid with a molecular formula of C18H25NO2. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of ethyl 1-(2-methylbenzyl)-3-piperidinecarboxylate is not yet fully understood. However, it is believed that this compound exerts its pharmacological effects through the modulation of various neurotransmitters and receptors in the central nervous system.
Biochemical and Physiological Effects:
Studies have shown that ethyl 1-(2-methylbenzyl)-3-piperidinecarboxylate exhibits significant analgesic and anti-inflammatory effects. It has also been found to possess anti-tumor properties and has shown promise in the treatment of various types of cancer. Additionally, this compound has been shown to have neuroprotective effects and has potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 1-(2-methylbenzyl)-3-piperidinecarboxylate in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its significant pharmacological activities. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on ethyl 1-(2-methylbenzyl)-3-piperidinecarboxylate. These include:
1. Further studies on the pharmacological activities of this compound and its potential applications in the treatment of various diseases.
2. Investigation of the mechanism of action of this compound to better understand its pharmacological effects.
3. Development of new synthetic methods for the production of ethyl 1-(2-methylbenzyl)-3-piperidinecarboxylate to improve its purity and yield.
4. Exploration of the potential toxicity of this compound and the development of safer derivatives.
5. Studies on the structure-activity relationship of this compound to identify more potent analogs with improved pharmacological activities.
Conclusion:
Ethyl 1-(2-methylbenzyl)-3-piperidinecarboxylate is a chemical compound with significant potential applications in various fields, particularly in medicinal chemistry. Its pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects, make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential toxicity, as well as to identify more potent analogs with improved pharmacological activities.
Méthodes De Synthèse
The synthesis of ethyl 1-(2-methylbenzyl)-3-piperidinecarboxylate can be achieved through the reaction of 2-methylbenzyl chloride and piperidine in the presence of a base such as sodium hydroxide. The resulting product can be purified through distillation or recrystallization.
Applications De Recherche Scientifique
Ethyl 1-(2-methylbenzyl)-3-piperidinecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant pharmacological activities such as analgesic, anti-inflammatory, and anti-tumor effects. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
ethyl 1-[(2-methylphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-19-16(18)15-9-6-10-17(12-15)11-14-8-5-4-7-13(14)2/h4-5,7-8,15H,3,6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNGKRXGASMSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-methylbenzyl)-3-piperidinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5217877.png)
![3-butoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5217881.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5217888.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B5217894.png)
![3-methyl-N-{1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5217898.png)

![3-butoxy-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5217927.png)
![5-methyl-4-[(2-nitrophenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5217933.png)
![2-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5217943.png)
![1-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5217951.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5217954.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5217968.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B5217981.png)